N-(4-methylphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
CAS No.:
Cat. No.: VC11373750
Molecular Formula: C13H13N5O2
Molecular Weight: 271.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13N5O2 |
|---|---|
| Molecular Weight | 271.27 g/mol |
| IUPAC Name | N-(4-methylphenyl)-2-(5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide |
| Standard InChI | InChI=1S/C13H13N5O2/c1-8-2-4-9(5-3-8)16-11(19)6-10-12(20)17-13-14-7-15-18(10)13/h2-5,7,10H,6H2,1H3,(H,16,19)(H,14,15,17,20) |
| Standard InChI Key | PVTGZYHSWXPYNP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=NC=NN23 |
Introduction
N-(4-methylphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b] triazol-6-yl)acetamide is a complex organic compound featuring a 4-methylphenyl group linked to an acetamide moiety and a 5-oxo-5,6-dihydro-4H-imidazo[1,2-b] triazole ring system. This compound is notable for its potential applications in medicinal chemistry due to its diverse biological activities and structural properties. The imidazo[1,2-b] triazole framework is recognized for its role in various pharmacological activities, making this compound an interesting subject for drug development research .
Biological Activities and Potential Applications
Compounds containing the imidazo[1,2-b] triazole structure are often investigated for their potential therapeutic applications, including antibacterial and anticancer activities. N-(4-methylphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b] triazol-6-yl)acetamide exhibits significant biological activity that may include interactions with specific enzymes or receptors within biological pathways.
Synthesis and Chemical Pathways
The synthesis of N-(4-methylphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b] triazol-6-yl)acetamide typically follows multi-step organic synthesis protocols. Key steps may include the formation of the imidazo[1,2-b] triazole ring and the attachment of the acetamide and 4-methylphenyl groups. Optimizing these steps is crucial for achieving higher yields and purities while ensuring scalability for industrial production.
Interaction Studies and Therapeutic Potential
Interaction studies involving N-(4-methylphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b] triazol-6-yl)acetamide focus on its binding affinities with biological targets such as enzymes or receptors. Molecular docking studies can provide insights into how this compound interacts at the molecular level with targets involved in disease pathways. These studies are essential for understanding its mechanism of action and optimizing its therapeutic efficacy.
Comparison with Similar Compounds
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